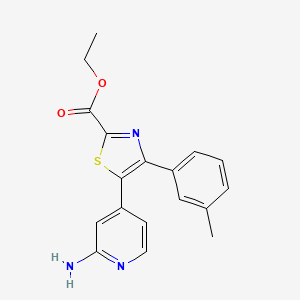![molecular formula C20H29BrO5 B14257391 Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate CAS No. 404011-31-0](/img/structure/B14257391.png)
Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzene ring substituted with two ester groups and a long brominated alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate typically involves the esterification of 5-hydroxyisophthalic acid with dimethyl sulfate, followed by the bromination of the resulting ester with 1,10-dibromodecane. The reaction conditions often include the use of a base such as potassium carbonate and an organic solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: The bromine atom in the alkyl chain can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride may be used.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Hydrolysis Products: 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylic acid and methanol.
Oxidation and Reduction Products: Depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of membrane interactions due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate is largely dependent on its chemical structure. The brominated alkyl chain can interact with various molecular targets, potentially disrupting biological membranes or interacting with specific proteins. The ester groups may also play a role in the compound’s reactivity and interactions.
Comparison with Similar Compounds
- Dimethyl 5-bromoisophthalate
- Dimethyl 5-(bromomethyl)benzene-1,3-dicarboxylate
Comparison: Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate is unique due to the presence of a long brominated alkyl chain, which imparts distinct amphiphilic properties. In contrast, similar compounds like Dimethyl 5-bromoisophthalate and Dimethyl 5-(bromomethyl)benzene-1,3-dicarboxylate have shorter alkyl chains or different substitution patterns, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
404011-31-0 |
|---|---|
Molecular Formula |
C20H29BrO5 |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
dimethyl 5-(10-bromodecoxy)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C20H29BrO5/c1-24-19(22)16-13-17(20(23)25-2)15-18(14-16)26-12-10-8-6-4-3-5-7-9-11-21/h13-15H,3-12H2,1-2H3 |
InChI Key |
OHQCZPPIBAZJGP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCCCCCCCCCCBr)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



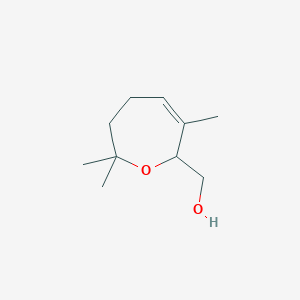
![2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene](/img/structure/B14257332.png)
![[4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenoxy]acetic acid](/img/structure/B14257333.png)
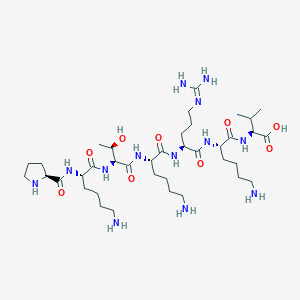
![3-Ethyl-7-methoxy-1-(2-methylphenyl)benzo[h][1,6]naphthyridine-2,4(1H,3H)-dione](/img/structure/B14257342.png)
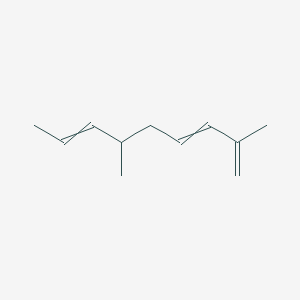
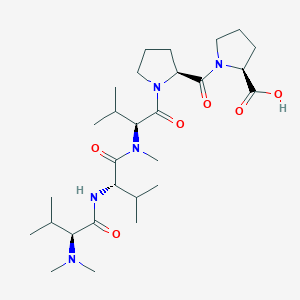
![(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid](/img/structure/B14257373.png)
![1-[([1,1'-Biphenyl]-2-yl)methyl]-1H-indol-5-ol](/img/structure/B14257378.png)

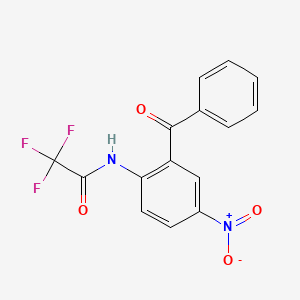
![4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B14257385.png)
